4-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
This compound features a 1λ⁶,4-benzothiazine-1,1-dione core, a sulfur-containing bicyclic heterocycle with two ketone groups. Key substituents include:
- 4-Chloro-3-(trifluoromethyl)phenyl group at position 4: Introduces halogenated and electron-withdrawing properties, enhancing metabolic stability and lipophilicity.
- Piperidine-1-carbonyl group at position 2: A nitrogen-containing heterocycle linked via a carbonyl group, which may influence binding affinity in biological targets (e.g., enzymes or receptors).
The trifluoromethyl group is notable for its role in medicinal chemistry, improving pharmacokinetic profiles .
Properties
IUPAC Name |
[4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N2O3S/c22-16-9-8-14(12-15(16)21(23,24)25)27-13-19(20(28)26-10-4-1-5-11-26)31(29,30)18-7-3-2-6-17(18)27/h2-3,6-9,12-13H,1,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJMAQOXHPMGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and other pharmacological applications based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₄ClF₃N₂O₂S
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that various derivatives of benzothiazine compounds exhibit significant antimicrobial properties. A study focused on similar benzothiazine derivatives reported promising results against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 2 to 8 µg/mL for the most effective compounds in the series evaluated .
Table 1: Antimicrobial Activity of Related Benzothiazine Compounds
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 2 | Staphylococcus aureus |
| Compound B | 4 | Escherichia coli |
| Compound C | 8 | Candida albicans |
Anti-inflammatory Effects
Benzothiazines have also been studied for their anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. The mechanism often involves modulation of signaling pathways related to inflammation .
Case Studies and Research Findings
A notable case study involved a series of synthesized benzothiazine derivatives that were evaluated for their biological activity. The findings indicated that modifications to the piperidine moiety significantly influenced the compounds' efficacy against specific bacterial strains and their anti-inflammatory profiles. Computational studies further supported these findings by predicting the interaction modes between these compounds and their biological targets .
Pharmacological Applications
Beyond antimicrobial and anti-inflammatory activities, benzothiazine derivatives are being explored for their potential roles as tranquilizers and antipsychotic agents. The structural similarities with known pharmacologically active compounds suggest that they may exhibit similar effects in clinical settings .
Table 2: Pharmacological Properties of Benzothiazine Derivatives
| Property | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anti-inflammatory | Inhibits cytokine production |
| Tranquilizing effects | Potential applications in psychiatric treatments |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variants
Benzothiadiazine Derivatives
- 4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one (CAS 866846-92-6) Structural Differences: Replaces the benzothiazine core with a benzothiadiazine ring (additional nitrogen atom). The 1,1-dioxide group mirrors the sulfone in the target compound. Functional Impact: The methoxyphenyl substituent (vs.
Pyrimidinedione-Piperazine Hybrid
- 6-{4-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4(1H,3H)-dione (PDB Ligand 5ZJ) Structural Differences: Pyrimidinedione core replaces benzothiazine. The piperazine group (vs. piperidine) introduces an additional nitrogen, altering basicity and solubility.
Piperidine-Based Analogs
N-(4-Chlorophenyl)-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide (CAS 1443437-74-8)
- Structural Differences : Piperidine-3-carboxamide replaces the piperidine-1-carbonyl group. A furanylbenzoyl moiety substitutes the benzothiazine core.
Ethyl 1-(2-Formylphenyl)piperidine-4-carboxylate (CAS 259683-56-2)
Substituent-Driven Comparisons
Chloro-Trifluoromethylphenyl vs. Methoxyphenyl
- Target Compound : The chloro-trifluoromethyl group provides strong electron-withdrawing effects, enhancing stability and receptor affinity.
Piperidine-1-Carbonyl vs. Piperazine-1-Carbonyl
- Target Compound : Piperidine (saturated 6-membered ring) contributes to lipophilicity and conformational rigidity.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Implications
- The target compound’s trifluoromethyl group may confer superior metabolic stability compared to methoxy or formyl analogs .
- Piperidine vs. piperazine substitutions suggest divergent biological targets—piperidine’s rigidity may favor central nervous system targets, while piperazine’s polarity suits peripheral enzymes .
- The benzothiazine-1,1-dione core remains underexplored compared to benzothiadiazine derivatives, warranting further pharmacological profiling.
Q & A
Q. Core methods :
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C) and piperidine coupling (amide carbonyl at δ ~165–170 ppm) .
- X-ray crystallography : Resolves the 1lambda6-sulfone conformation and non-covalent interactions (e.g., hydrogen bonding between the sulfone group and adjacent aromatic rings) .
- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 513.04 for C₂₁H₁₄ClF₃N₂O₃S) .
Advanced Research Questions
What structure-activity relationships (SAR) are hypothesized for this compound, particularly regarding halogen substituents?
- The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability .
- Chlorine at the 4-position on the phenyl ring increases steric bulk, potentially modulating target binding affinity (e.g., kinase inhibition) .
- Piperidine substitution : The carbonyl group introduces rigidity, which may reduce off-target interactions compared to flexible alkyl chains .
Experimental validation involves synthesizing analogs (e.g., replacing Cl with F or CF₃ with CH₃) and testing in bioassays (e.g., IC₅₀ comparisons) .
How can computational methods predict biological targets or metabolic pathways?
- Molecular docking : Use tools like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PI3K or MAPK families). The benzothiazine core aligns with hydrophobic pockets, while the sulfone group forms hydrogen bonds with catalytic lysine residues .
- ADME prediction : Software like SwissADME estimates logP (~3.5) and CYP450 metabolism (major oxidation sites: piperidine ring and benzothiazine methyl groups) .
- MD simulations : Assess conformational stability in aqueous and lipid bilayer environments to prioritize analogs for in vivo testing .
What strategies address stability challenges in formulation development?
- pH optimization : Buffer systems (e.g., sodium acetate, pH 4.6) stabilize the sulfone group against hydrolysis .
- Lyophilization : Enhances shelf life by removing water, preventing degradation via nucleophilic attack .
- HPLC monitoring : Use C18 columns with methanol-buffer mobile phases (65:35 v/v) to track degradation products (e.g., des-chloro or sulfone-reduced derivatives) .
How can crystallographic data resolve contradictions in reported biological activities?
Discrepancies in IC₅₀ values across studies may arise from polymorphic forms. For example:
- Form I (monoclinic, P2₁/c): Higher solubility due to loose crystal packing, correlating with increased in vitro activity .
- Form II (triclinic, P-1): Tight C–H···F interactions reduce solubility, lowering bioavailability .
Techniques like DSC and PXRD differentiate polymorphs, enabling batch standardization .
Methodological Notes
- Contradictions in synthesis : emphasizes carbodiimide coupling, while uses direct acylation; researchers should compare yields under inert vs. ambient conditions.
- Advanced characterization : Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
